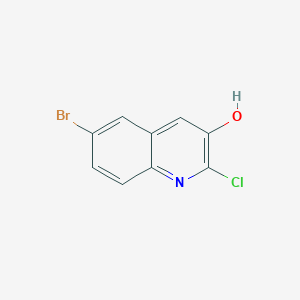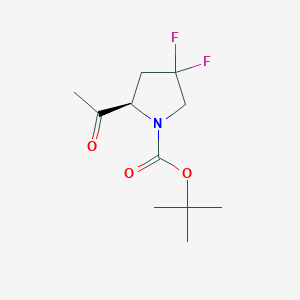
5-Phenyl-1,2,3-thiadiazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-1,2,3-thiadiazol-4-amine is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both nitrogen and sulfur atoms in the thiadiazole ring imparts unique chemical properties to these compounds, making them valuable in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,2,3-thiadiazol-4-amine typically involves the cyclization of phenylthiosemicarbazide with appropriate reagents. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from ethanol or an ethanol/benzene mixture .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Phenyl-1,2,3-thiadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted thiadiazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used as a corrosion inhibitor for metals in acidic environments.
作用機序
The mechanism of action of 5-Phenyl-1,2,3-thiadiazol-4-amine involves its interaction with various molecular targets. In the context of its anticancer properties, the compound has been shown to induce apoptosis in cancer cells by disrupting DNA replication processes. The presence of the thiadiazole ring, which is a bioisostere of pyrimidine, allows it to interfere with the replication machinery of both bacterial and cancer cells .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole: Known for its wide range of biological activities, including antimicrobial and anticancer properties.
1,2,4-Thiadiazole: Exhibits similar chemical properties but differs in the position of nitrogen atoms in the ring.
1,2,5-Thiadiazole: Another isomer with distinct chemical behavior due to the different arrangement of nitrogen and sulfur atoms.
Uniqueness
5-Phenyl-1,2,3-thiadiazol-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to act as a corrosion inhibitor and its promising anticancer properties make it a compound of significant interest in both industrial and medicinal chemistry .
特性
分子式 |
C8H7N3S |
|---|---|
分子量 |
177.23 g/mol |
IUPAC名 |
5-phenylthiadiazol-4-amine |
InChI |
InChI=1S/C8H7N3S/c9-8-7(12-11-10-8)6-4-2-1-3-5-6/h1-5H,9H2 |
InChIキー |
JUOLCCPPLUYATM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=NS2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


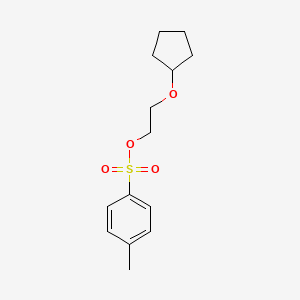
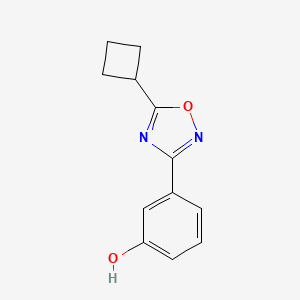
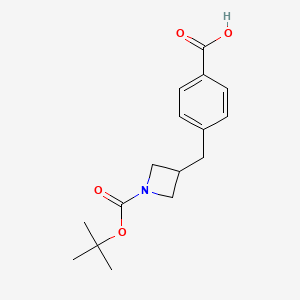
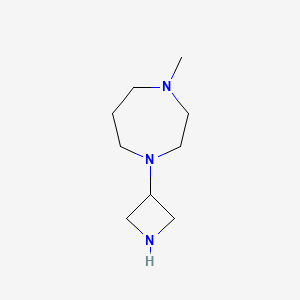


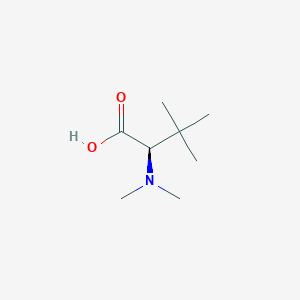
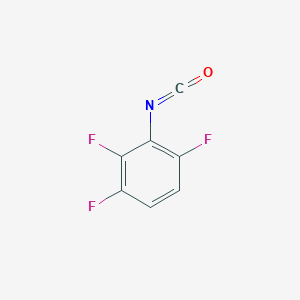
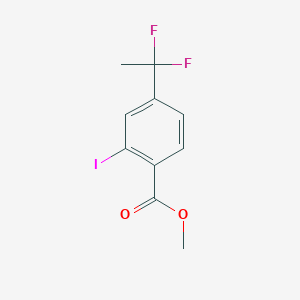
![(2-Aminospiro[3.5]nonan-7-yl)methanol hydrochloride](/img/structure/B13564877.png)
